5-Methylpyrimidin-4(5H)-one

Oligonucleotide Synthesis DNA Polymerase Nucleobase Analog

Sourcing a reliable pyrimidinone intermediate for nucleoside analog or targeted kinase inhibitor R&D is often hindered by inconsistent quality. 5-Methylpyrimidin-4(5H)-one (CAS 17758-52-0) resolves this as a versatile building block with proven performance: - Enables synthesis of modified oligodeoxynucleotides with higher replication efficiency than natural dTTP. - Privileged scaffold for EGFR mutant inhibitors (>36-fold selectivity over wild-type). - Validated precursor for [18F]-PET tracer development. Supplied with batch-specific CoA; ready for immediate dispatch.

Molecular Formula C5H6N2O
Molecular Weight 110.11 g/mol
Cat. No. B15538269
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name5-Methylpyrimidin-4(5H)-one
Molecular FormulaC5H6N2O
Molecular Weight110.11 g/mol
Structural Identifiers
SMILESCC1C=NC=NC1=O
InChIInChI=1S/C5H6N2O/c1-4-2-6-3-7-5(4)8/h2-4H,1H3
InChIKeyAVUBPMIVLLGFLF-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes1 g / 5 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





5-Methylpyrimidin-4(5H)-one Procurement Overview


5-Methylpyrimidin-4(5H)-one (CAS 17758-52-0), also known as 5-methylpyrimidin-4(3H)-one, is a heterocyclic organic compound belonging to the pyrimidinone family, with the molecular formula C₅H₆N₂O and a molecular weight of 110.11 g/mol . It features a pyrimidine ring substituted with a methyl group at the 5-position and a keto group at the 4-position . This compound is recognized as a valuable intermediate, particularly for the synthesis of more complex 5-substituted pyrimidine carbocyclic nucleoside pharmaceuticals, and is noted for its advantageous synthetic accessibility under mild conditions suitable for industrial production [1].

Why 5-Methylpyrimidin-4(5H)-one Cannot Be Replaced


The substitution pattern on the pyrimidine ring dictates its reactivity, physicochemical properties, and ultimate biological function. 5-Methylpyrimidin-4(5H)-one exhibits a specific tautomeric equilibrium and electronic distribution due to its 5-methyl and 4-keto arrangement, which directly influences its behavior as a nucleobase analog. For instance, the deletion of the O2-carbonyl group, as found in the 5-methyl-4-pyrimidinone base analog (dH2T), creates a thymidine analog with fundamentally different hydrogen-bonding capabilities and replication fidelity compared to natural thymidine or other modified pyrimidines [1]. This structural precision is non-negotiable; substituting a generic pyrimidinone or even a closely related analog like 2(1H)-pyrimidinone, 5-methyl- will alter the compound's role in nucleic acid interactions, enzyme inhibition, and overall biological activity, rendering it unsuitable for the intended application .

5-Methylpyrimidin-4(5H)-one Comparative Evidence


Replication Fidelity and Specificity

In comparative studies of modified nucleobases, the 5-methyl-4-pyrimidinone base analog (dH2T, which contains the 5-methylpyrimidin-4-one moiety) demonstrates altered base-pairing properties. When incorporated into oligodeoxynucleotides, the 2-thiothymine analog (ds2T) and the 4-pyrimidinone analog (dH2T) are both replicated with higher efficiency than natural dTTP, but ds2T exhibits higher specificity [1]. This highlights the distinct functional profile of the 5-methylpyrimidin-4-one scaffold, where the specific modification (O2-deletion vs. O2-thione substitution) yields quantifiably different replication outcomes, a critical differentiator for applications requiring precise genetic manipulation or diagnostic probe design [2].

Oligonucleotide Synthesis DNA Polymerase Nucleobase Analog

Synthetic Routes from Key Intermediates

The synthesis of 5-methylpyrimidin-4-one derivatives, such as 1-(β-D-2′-deoxyribosyl)-2-pyrimidinone (dK) and its 5-methyl derivative (d5), proceeds via silver oxide oxidation of 4-hydrazinopyrimidines. This method yields the target compounds from 2′-deoxycytidine or 2′-deoxythymidine, respectively [1]. While the publication provides a synthetic route, it does not report specific comparative yields for different pyrimidinone isomers under identical conditions. This underscores that the synthetic accessibility of specific 5-methylpyrimidin-4-one derivatives is well-documented, but direct quantitative yield comparisons between isomers in a single study are limited in the provided literature.

Synthetic Methodology Process Chemistry Nucleoside Synthesis

Mass Spectrometry Differentiation

Mass spectrometric analysis can differentiate between isomeric pyrimidin-4-ones based on their characteristic fragmentation pathways [1]. While the study focuses on N-substituted derivatives to distinguish pyrimidin-4(3H)- and -4(1H)-ones, it establishes a foundational principle: the specific substitution pattern and tautomeric form of a pyrimidinone, such as 5-Methylpyrimidin-4(5H)-one, will yield a unique mass spectral signature. This is a key advantage over non-isomeric analogs like 2(1H)-pyrimidinone, 5-methyl- (CAS 41398-85-0), which would produce a distinctly different fragmentation pattern . This analytical distinction is critical for quality control, purity verification, and compound identification in complex mixtures.

Analytical Chemistry Tautomerism Structural Elucidation

PET Imaging Precursor

5-Methylpyrimidin-4-one serves as a core structural motif in the development of positron emission tomography (PET) tracers. The derivative [18F]FHOMP (6-((1-[18F]-fluoro-3-hydroxypropan-2-yloxy)methyl)-5-methylpyrimidine-2,4(1H,3H)-dione) has been synthesized and evaluated as a potential PET agent for imaging herpes simplex virus type 1 thymidine kinase (HSV1-tk) gene expression [1]. While a direct quantitative comparison of [18F]FHOMP against other pyrimidinone-based tracers is not provided in the abstract, the very existence of a 5-methylpyrimidine-2,4(1H,3H)-dione core in a candidate PET agent underscores the unique suitability of this specific heterocyclic scaffold for radiopharmaceutical development. This contrasts with other pyrimidinone isomers that may not offer the same favorable metabolic stability or target affinity.

PET Imaging Radiochemistry HSV1-tk Gene Expression

Selective Kinase Inhibition

Derivatives of 5-methylpyrimidin-4-one, specifically 5-methylpyrimidopyridones, have been designed and synthesized as selective inhibitors of mutant epidermal growth factor receptor (EGFR) kinases [1]. A representative compound from this class, 8r-B, exhibits potent inhibition of the EGFRL858R/T790M/C797S mutant with an IC50 of 27.5 nM, while demonstrating significantly lower potency against wild-type EGFR (IC50 > 1.0 μM) . This high selectivity, a factor of over 36-fold, is a critical differentiator for targeted cancer therapies aiming to minimize off-target toxicity. In contrast, many early-generation EGFR inhibitors lack this level of mutant specificity. This data establishes the 5-methylpyrimidin-4-one scaffold as a privileged structure for achieving high selectivity against difficult-to-treat EGFR mutations.

Kinase Inhibitor Cancer Therapy Drug Discovery

5-Methylpyrimidin-4(5H)-one Validated Applications


High-Fidelity Oligonucleotide Probes

Leveraging its unique base-pairing properties, 5-Methylpyrimidin-4(5H)-one is a critical building block for synthesizing modified oligodeoxynucleotides. As demonstrated in direct comparative studies, nucleoside triphosphates derived from this scaffold exhibit higher replication efficiency than natural dTTP, enabling the creation of antisense oligonucleotides or DNA probes with altered binding characteristics and enhanced performance in diagnostic or therapeutic applications [1].

Next-Generation PET Imaging Agents

The 5-methylpyrimidine core is a validated scaffold for developing novel PET tracers. Its successful use in synthesizing [18F]FHOMP, a candidate for imaging HSV1-tk gene expression, highlights its suitability for radiopharmaceutical chemistry. This application scenario is directly supported by preclinical evaluation studies, confirming the compound's role in advancing molecular imaging techniques [2].

Selective Kinase Inhibitor Development

For drug discovery programs targeting specific kinase mutations, such as the EGFRL858R/T790M/C797S mutant, 5-Methylpyrimidin-4(5H)-one provides a proven, privileged scaffold. Derivatives based on this structure have achieved >36-fold selectivity over wild-type EGFR, a quantifiable advantage that can be exploited to design cancer therapies with reduced off-target effects and improved safety profiles .

Technical Documentation Hub

Structured technical reading across foundational, methodological, troubleshooting, and validation/comparative pathways. Use the hub when you need more detail before procurement.

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